molecular formula C19H25NO5 B4846398 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No.: B4846398
M. Wt: 347.4 g/mol
InChI Key: UQGFARLNUMILDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, a cyclohexylamino group, and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate typically involves a multi-step process:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 3-methoxybenzaldehyde through the methylation of 3-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Synthesis of the Oxoethyl Intermediate: The next step is the formation of the 2-oxoethyl group. This can be achieved by reacting ethyl acetoacetate with the methoxyphenyl intermediate in the presence of a catalyst like piperidine.

    Formation of the Cyclohexylamino Intermediate: The cyclohexylamino group is introduced by reacting cyclohexylamine with succinic anhydride to form 4-(cyclohexylamino)-4-oxobutanoic acid.

    Final Esterification: The final step involves the esterification of the oxoethyl intermediate with the cyclohexylamino intermediate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxo groups, converting them into hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds with active site residues. The cyclohexylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)cyclohexanone: Similar in structure but lacks the oxoethyl and cyclohexylamino groups.

    4-(Cyclohexylamino)-4-oxobutanoic acid: Contains the cyclohexylamino group but lacks the methoxyphenyl and oxoethyl groups.

    Ethyl 4-(cyclohexylamino)-4-oxobutanoate: Similar but with an ethyl ester instead of the methoxyphenyl group.

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-24-16-9-5-6-14(12-16)17(21)13-25-19(23)11-10-18(22)20-15-7-3-2-4-8-15/h5-6,9,12,15H,2-4,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGFARLNUMILDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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